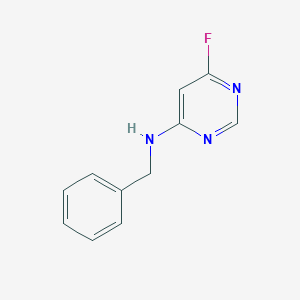

N-benzyl-6-fluoropyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical and Biological Sciences

Pyrimidine, a heterocyclic aromatic organic compound, forms the core structure of a vast array of biologically significant molecules. The pyrimidine scaffold is fundamental to the structure of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives a focal point of extensive research in the chemical and biological sciences.

The versatility of the pyrimidine ring allows for various substitutions, leading to a wide spectrum of biological activities. vulcanchem.comnih.gov Pyrimidine derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. vulcanchem.comnih.gov The ability of these compounds to interact with a multitude of biological targets has cemented their importance in medicinal chemistry.

Historical Context and Evolution of Research on N-benzyl-6-fluoropyrimidin-4-amine and Related Compounds

The study of pyrimidine derivatives has a long history, with early research focusing on the isolation and synthesis of naturally occurring pyrimidines. The therapeutic potential of synthetic pyrimidine analogs was recognized with the development of compounds like the antibacterial sulfonamides containing a pyrimidine ring.

A significant evolution in this field was the introduction of fluorinated pyrimidines, most notably 5-fluorouracil (5-FU), in the mid-20th century. This marked a pivotal moment in cancer chemotherapy, establishing fluoropyrimidines as a critical class of antimetabolite drugs. The success of 5-FU spurred further research into other fluorinated pyrimidine derivatives to improve efficacy and overcome resistance.

Research into N-benzyl substituted pyrimidines has also been a fruitful area of investigation. The benzyl (B1604629) group can influence the compound's lipophilicity and its interaction with biological targets. The convergence of these two areas of research—fluorination and N-benzyl substitution—led to the synthesis and investigation of compounds like this compound. While the specific historical timeline for this compound is not extensively documented in readily available literature, its development can be seen as a logical progression in the broader field of pyrimidine chemistry, aiming to combine the beneficial properties of both fluoro and benzyl substitutions.

Overview of Current Research Trajectories and Academic Interest in this compound

Current academic interest in this compound and its analogs appears to be centered on their potential as enzyme inhibitors. Research has indicated that this compound exhibits inhibitory activity against the deubiquitinating enzyme USP1/UAF1, which is considered a promising target in oncology, particularly for non-small cell lung cancer.

The table below summarizes some of the key research findings related to this compound and its analogs.

| Compound | Biological Target | Key Findings |

| This compound | USP1/UAF1 deubiquitinase | Shows inhibitory activity with an IC50 of 3.1 μM. |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Optimized compounds exhibit nanomolar inhibitory potency. |

The exploration of structure-activity relationships (SAR) is a key aspect of the ongoing research. For instance, studies on related compounds have investigated how modifications to the benzyl and phenyl rings of the pyrimidine core affect inhibitory potency and cellular activity. This line of inquiry is crucial for the rational design of more potent and selective inhibitors.

Future research is likely to focus on further optimizing the structure of this compound to enhance its inhibitory activity and pharmacokinetic properties. This could involve synthesizing new analogs with different substitution patterns on the benzyl ring and the pyrimidine core. Additionally, more in-depth studies into the mechanism of action and the compound's effects in various cancer cell lines and preclinical models will be essential to validate its therapeutic potential.

Properties

IUPAC Name |

N-benzyl-6-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-10-6-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFLEBAZHPDUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 6 Fluoropyrimidin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for the N-benzyl-6-fluoropyrimidin-4-amine Scaffold

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis by breaking the molecule down into simpler, commercially available, or easily accessible starting materials. The primary disconnection strategy involves cleaving the bond between the pyrimidine (B1678525) ring and the exocyclic nitrogen of the benzylamino group. This carbon-nitrogen (C-N) bond is a logical point for disconnection as it can be readily formed through nucleophilic aromatic substitution or related amination reactions.

This initial disconnection leads to two key synthons: a 4-aminobenzyl synthon (which corresponds to benzylamine) and a 6-fluoropyrimidine synthon bearing a suitable leaving group at the C4 position, such as a halogen (e.g., chlorine). This leads to the precursor 4-chloro-6-fluoropyrimidine (B1606870) .

A further disconnection of the 6-fluoropyrimidine core itself can be envisioned. The pyrimidine ring is often constructed via condensation reactions. This involves breaking the ring at two C-N bonds, leading to a three-carbon dielectrophilic component and a nitrogen-containing dinucleophile. For a 6-fluoropyrimidine, a key precursor would be a fluorinated three-carbon unit, such as a derivative of malonic acid or a related β-dicarbonyl compound. For instance, fluoromalonates or α-fluoro-β-ketoesters could serve as starting points, which upon condensation with a suitable amidine source (like formamidine) would yield the 6-fluoropyrimidin-4-ol. Subsequent chlorination would then provide the key intermediate, 4-chloro-6-fluoropyrimidine.

This retrosynthetic pathway is advantageous as it relies on well-established chemical transformations and utilizes precursors that are often commercially available or can be prepared through known methods.

Classical Synthetic Routes to this compound

Classical synthetic strategies for this compound are primarily centered on the construction of the fluorinated pyrimidine ring followed by the introduction of the benzylamino moiety.

Condensation Reactions in Pyrimidine Ring Formation

The formation of the pyrimidine ring is a cornerstone of this synthetic approach. A common and effective method is the condensation of a 1,3-dielectrophilic component with an N-C-N nucleophilic building block, such as formamidine (B1211174) or urea. To achieve the desired 6-fluoro substitution, a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent is required.

One plausible route starts with a fluorinated malonic ester derivative. For example, diethyl fluoromalonate can be condensed with formamide (B127407) in the presence of a base like sodium methoxide. google.com This reaction proceeds through the formation of an intermediate that cyclizes to yield 4,6-dihydroxy-5-fluoropyrimidine . However, for the target molecule, a 6-fluoro-4-hydroxypyrimidine is the desired intermediate. A patent describes a method to produce 5-fluoro-6-ethyl-4-hydroxypyrimidine by the cyclization of an α-fluoro propionylacetate derivative with formamide. google.com A similar strategy using an appropriate fluorinated precursor could yield 6-fluoro-4-hydroxypyrimidine.

Once the 4-hydroxypyrimidine (B43898) is obtained, the hydroxyl group needs to be converted into a better leaving group, typically a chlorine atom. This is commonly achieved by treatment with phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine like dimethylaniline. google.com This step yields the key intermediate, 4-chloro-6-fluoropyrimidine .

Amination Strategies for the Pyrimidine Core

With the activated 4-chloro-6-fluoropyrimidine in hand, the final step is the introduction of the benzylamino group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. Benzylamine (B48309) acts as the nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring.

The regioselectivity of this substitution is a critical consideration. In pyrimidine systems with leaving groups at both C4 and C6 positions, the C4 position is generally more susceptible to nucleophilic attack. stackexchange.comstackexchange.com This is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at C4. In the case of 4-chloro-6-fluoropyrimidine, the chlorine atom is a better leaving group than fluorine, further favoring substitution at the C4 position. However, the presence of a fluorine atom can influence the reactivity of the ring.

The reaction is typically carried out by heating a solution of 4-chloro-6-fluoropyrimidine with benzylamine in a suitable solvent, such as ethanol (B145695), isopropanol (B130326), or a polar aprotic solvent like dimethylformamide (DMF). An excess of benzylamine or the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is often used to neutralize the hydrochloric acid generated during the reaction.

The following table summarizes representative conditions for the amination of chloropyrimidines, which are analogous to the synthesis of the target compound.

| Entry | Chloropyrimidine Substrate | Amine | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 1 | 4,6-Dichloropyrimidine | 6-Aminohexanoyl-benzoxazine | Ethanol | - | Reflux | 68 | mdpi.com |

| 2 | 2,4-Dichloropyrimidine | Aniline | Ethanol | HCl | RT | - | wuxiapptec.com |

| 3 | 4-Chloro-6-ethyl-5-fluoropyrimidine | Various Amines | N/A | N/A | N/A | N/A | bldpharm.comsigmaaldrich.com |

This table presents analogous reactions. N/A indicates data not available in the provided sources.

Modern Synthetic Approaches to this compound

While classical methods are robust, modern synthetic chemistry offers more direct and potentially more efficient routes, including transition metal-catalyzed reactions and C-H functionalization.

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. These methods could be applied to the synthesis of this compound, potentially offering milder reaction conditions and broader substrate scope compared to classical SNAr reactions.

In this context, a palladium or copper catalyst could be used to couple benzylamine with 4-chloro-6-fluoropyrimidine or a related halo- or triflyloxy-substituted fluoropyrimidine. A typical Buchwald-Hartwig amination system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous aprotic solvent like toluene (B28343) or dioxane.

While there is extensive literature on the Buchwald-Hartwig amination of various aryl and heteroaryl halides, specific examples for 6-fluoropyrimidines are less common. However, the general principles are applicable. Recent reviews highlight the growing importance of transition metal-catalyzed synthesis of pyrimidines, indicating this is an active area of research. nih.gov

The following table illustrates general conditions for transition metal-catalyzed amination reactions.

| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Type | Reference |

| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Buchwald-Hartwig Amination | General Knowledge |

| 2 | CuI / L-proline | K₂CO₃ | DMSO | 90 | Ullmann Condensation | General Knowledge |

| 3 | Ru/hemilabile ligand | N/A | N/A | N/A | Catalytic SNAr of Aryl Fluorides | researchgate.net |

This table provides representative conditions for these reaction types.

C-H Functionalization Methodologies Applied to Fluoropyrimidines

Direct C-H functionalization represents a highly atom-economical and efficient strategy for forming C-N bonds, as it avoids the pre-functionalization of the pyrimidine ring with a leaving group. In this approach, a C-H bond on the pyrimidine ring would be directly converted into a C-N bond with benzylamine.

For the synthesis of this compound, this would ideally involve the direct amination of a 6-fluoropyrimidin-4-amine intermediate at the C4 position. However, direct C-H amination of an existing aminopyrimidine at a specific carbon is challenging due to the directing effects of the existing amino group and the ring nitrogens.

More plausibly, a C-H functionalization approach could be used to install the benzyl (B1604629) group at the nitrogen atom of a pre-existing 4-amino-6-fluoropyrimidine. This would be an N-H benzylation rather than a C-H amination of the ring.

Alternatively, a more advanced strategy could involve the C-H amination of a simpler fluoropyrimidine, followed by the introduction of the second amino group. Transition metal catalysts, particularly those based on rhodium, iridium, or palladium, are often employed for such transformations. scilit.comrsc.org These reactions typically require a directing group to achieve regioselectivity. The application of these methods to the specific synthesis of this compound would require dedicated research to identify suitable catalysts and reaction conditions that favor the desired isomer.

Multicomponent Reaction Strategies for this compound Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. While specific MCRs tailored exclusively for this compound are not extensively documented, analogous strategies for pyrimidine synthesis provide a framework for its potential one-pot construction. rasayanjournal.co.innih.gov

One plausible, albeit hypothetical, MCR strategy could involve the condensation of a fluorine-containing 1,3-dicarbonyl compound (or a synthetic equivalent), an amidine or guanidine (B92328) derivative, and a benzyl-containing component. A more direct approach, often considered a one-pot sequential reaction rather than a true MCR, would involve the reaction of a suitable pyrimidine precursor with multiple reagents in a single flask.

For instance, a one-pot synthesis could be envisioned starting from 4,6-dichloropyrimidine. The sequential addition of benzylamine and then a fluoride (B91410) source (such as potassium fluoride with a phase-transfer catalyst) under controlled conditions could potentially yield the target compound. However, selectivity issues between the two chlorine atoms would need to be carefully managed.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. The primary synthetic route typically involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloro-6-fluoropyrimidine or 4,6-difluoropyrimidine (B1295327), with benzylamine. Key parameters that are systematically varied include the solvent, base, temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the intermediate Meisenheimer complex, thereby accelerating the reaction. researchgate.net Alcohols such as isopropanol or ethanol can also be used, often in the presence of a base.

Base: A base is typically required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Common bases include organic amines like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K2CO3). researchgate.net The choice and stoichiometry of the base can be crucial to prevent side reactions.

Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. Optimization studies often involve screening a range of temperatures, for example, from room temperature to reflux conditions (e.g., 100-150 °C), to find the optimal balance between reaction time and product purity. nih.gov

Research Findings: Studies on analogous N-substituted pyrimidine derivatives have demonstrated that microwave irradiation can significantly shorten reaction times compared to conventional heating, often leading to improved yields. rasayanjournal.co.in For the synthesis of related N-benzyl-2-phenylpyrimidin-4-amine derivatives, conditions such as using 3 equivalents of triethylamine in DMF at 100 °C for 18 hours have been reported. nih.gov Another study on a similar scaffold utilized a palladium catalyst in DME at 150 °C under microwave conditions for 30 minutes. nih.gov These findings suggest that a similar systematic approach would be beneficial for optimizing the synthesis of this compound.

The table below illustrates a hypothetical optimization study for the reaction between 4-chloro-6-fluoropyrimidine and benzylamine, based on common conditions for similar SNAr reactions.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K2CO3 (2.0) | 80 | 12 | 65 |

| 2 | DMF | Et3N (3.0) | 100 | 18 | 85 |

| 3 | Isopropanol | DIPEA (2.5) | 82 | 24 | 78 |

| 4 | DMSO | K2CO3 (2.0) | 120 | 6 | 82 |

| 5 | DMF | Et3N (3.0) | 120 (Microwave) | 0.5 | 91 |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rasayanjournal.co.in The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The SNAr reaction of 4,6-difluoropyrimidine with benzylamine, for instance, has a higher theoretical atom economy than starting from 4-chloro-6-fluoropyrimidine, as the mass of the leaving group (F vs. Cl) is lower.

Use of Safer Solvents and Auxiliaries: A major focus of green chemistry is the reduction or elimination of hazardous solvents like DMF and chlorinated hydrocarbons. rsc.org Research has explored the use of more benign alternatives such as ethanol, water, or bio-based solvents like Cyrene™. rasayanjournal.co.inrsc.org Solvent-free reaction conditions, where the reactants are heated together, possibly with a catalyst, represent an ideal green approach. rasayanjournal.co.in

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the primary SNAr reaction may not always require a catalyst, purification and other synthetic steps can be made greener. For example, if a boronic acid coupling were involved in a more complex analogue, using a recyclable, silica-bound palladium catalyst could be a green alternative to homogeneous catalysts. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient heating methods like microwave irradiation, can significantly reduce the energy consumption of the synthesis. rsc.org Microwave-assisted synthesis has been shown to dramatically decrease reaction times for many pyrimidine syntheses, contributing to a greener process. rasayanjournal.co.in

The table below summarizes the application of green chemistry principles to this synthesis.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

|---|---|---|

| Waste Prevention | Optimizing reaction for near-quantitative yield. | Reduced byproducts and purification needs. |

| Atom Economy | Using 4,6-difluoropyrimidine instead of a chloro-analogue. | Less waste generated per unit of product. |

| Safer Solvents | Replacing DMF/DMSO with ethanol, water, or Cyrene™. rsc.org | Reduced toxicity and environmental impact. ijcce.ac.ir |

| Energy Efficiency | Employing microwave-assisted heating. rasayanjournal.co.in | Drastically shorter reaction times and lower energy use. |

| Catalysis | Using recyclable or phase-transfer catalysts. | Reduced waste and easier product purification. |

By consciously applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation Methodologies of N Benzyl 6 Fluoropyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques for N-benzyl-6-fluoropyrimidin-4-amine

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Methodologies

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the benzyl (B1604629) and fluoropyrimidine moieties. The benzylic protons (CH₂) would likely appear as a singlet or a doublet, depending on the coupling with the amine proton, in the range of 4.3-4.8 ppm. The aromatic protons of the phenyl group would typically resonate in the 7.2-7.5 ppm region. The protons on the pyrimidine (B1678525) ring, if any, would have characteristic chemical shifts influenced by the fluorine and amine substituents.

Carbon (¹³C) NMR Spectroscopic Methodologies

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The benzylic carbon (CH₂) is expected to appear around 45-50 ppm. The carbons of the phenyl ring would show signals in the aromatic region (127-140 ppm). The carbons of the fluoropyrimidine ring would be significantly affected by the electronegative fluorine and nitrogen atoms, with the carbon atom bonded to fluorine exhibiting a large C-F coupling constant.

Fluorine (¹⁹F) NMR Spectroscopic Methodologies

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance would be expected for the fluorine atom at the C-6 position of the pyrimidine ring. The chemical shift of this fluorine signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and adjacent protons or carbons would provide valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons within the benzyl and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure and connecting the benzyl group to the pyrimidine ring.

Mass Spectrometry (MS) Characterization Techniques for this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) Methodologies

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the determination of the elemental formula, confirming the presence and number of each element (carbon, hydrogen, nitrogen, and fluorine) in the molecule. The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the characteristic loss of fragments such as the benzyl group.

Fragmentation Pattern Analysis for Structural Confirmation

In the absence of a published mass spectrum for this compound, we can predict its fragmentation based on the known behavior of its constituent functional groups: the benzyl group, the aminopyrimidine core, and the fluorine substituent.

Upon electron ionization (EI), the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-N bond between the benzyl group and the pyrimidine ring, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91. This is a very common and characteristic fragmentation for benzyl-substituted compounds.

Formation of Tropylium (B1234903) Ion: The benzyl cation often rearranges to the highly stable tropylium ion, also observed at m/z 91.

Loss of the Amino Group and Benzyl Moiety: Another potential fragmentation could involve the loss of the entire N-benzylamine side chain, resulting in a fragment corresponding to the 6-fluoropyrimidine ring.

Ring Fragmentation: The fluoropyrimidine ring itself could undergo fragmentation, although these pathways are generally more complex and result in lower intensity peaks. The presence of the fluorine atom would influence the fragmentation pattern of the pyrimidine ring.

A hypothetical fragmentation pattern is presented in the table below.

| Predicted Fragment (m/z) | Identity of Fragment | Plausible Fragmentation Pathway |

| 217 | [M]+ (Molecular Ion) | Intact molecule of this compound |

| 91 | [C7H7]+ | Benzylic cleavage, formation of benzyl/tropylium cation |

| 126 | [C4H2FN3]+ | Loss of the benzyl group |

| 78 | [C6H6]+ | Fragmentation of the benzyl group |

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these methods would reveal characteristic absorptions and scattering peaks.

The IR spectrum would be expected to show distinct bands corresponding to:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H bond of the secondary amine.

Aromatic C-H Stretching: Multiple sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would be characteristic of the C-H bonds in the benzyl group's phenyl ring and the pyrimidine ring.

Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ region would correspond to the stretching of the C-H bonds in the methylene (B1212753) (-CH2-) group.

C=N and C=C Stretching: The aromatic and heteroaromatic ring stretching vibrations would appear in the 1450-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band, typically in the range of 1000-1400 cm⁻¹, would be indicative of the carbon-fluorine bond.

N-H Bending: A band in the 1550-1650 cm⁻¹ region would correspond to the bending vibration of the N-H bond.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Expected Raman shifts would include strong signals for the aromatic ring breathing modes of the benzyl and pyrimidine rings.

A table summarizing the predicted key IR absorption bands is provided below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300-3500 |

| Aromatic C-H Stretch | Phenyl and Pyrimidine Rings | 3030-3100 |

| Aliphatic C-H Stretch | Methylene Group | 2850-2960 |

| C=N, C=C Stretch | Pyrimidine and Phenyl Rings | 1450-1650 |

| N-H Bend | Secondary Amine | 1550-1650 |

| C-F Stretch | Fluoro Substituent | 1000-1400 |

X-ray Crystallographic Analysis Methodologies for this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been found, studies on related pyrimidine derivatives provide a basis for predicting its structural characteristics. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals key intermolecular interactions that are likely to be present in similar compounds. vensel.org

A single-crystal X-ray diffraction analysis of this compound would provide precise information on:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles, confirming the connectivity and geometry.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···N interactions between pyrimidine rings), π-π stacking between the aromatic rings, and other non-covalent interactions that dictate the crystal packing.

Based on the analysis of similar structures, it can be hypothesized that the crystal packing of this compound would be stabilized by a network of hydrogen bonds and π-stacking interactions.

A hypothetical table of crystallographic parameters is presented below, based on typical values for organic molecules of similar size and composition.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Chemical Reactivity and Derivatization Strategies of N Benzyl 6 Fluoropyrimidin 4 Amine

Electrophilic Aromatic Substitution Reactions on the N-benzyl-6-fluoropyrimidin-4-amine Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation/acylation, challenging to perform directly on the pyrimidine core. The ring system is deactivated towards attack by electrophiles.

However, electrophilic attack can be directed to the benzyl (B1604629) group, which is more electron-rich and susceptible to such substitutions. For reactions to occur on the pyrimidine ring itself, harsh conditions are typically required, often leading to low yields and a mixture of products. The fluorine atom at the 6-position further influences the regioselectivity of any potential electrophilic attack, though such reactions are not commonly reported for this specific compound.

Nucleophilic Aromatic Substitution Reactions on the this compound Pyrimidine Core

The fluorine atom at the 6-position of the pyrimidine ring is a key handle for nucleophilic aromatic substitution (SNAr) reactions. This is a common and effective strategy for introducing a wide variety of functional groups onto the pyrimidine scaffold. The electron-withdrawing nature of the pyrimidine nitrogens and the good leaving group ability of the fluoride (B91410) ion facilitate this process.

A range of nucleophiles, including amines, alcohols, and thiols, can displace the fluoride. For instance, reaction with various substituted anilines can lead to the formation of N4-benzyl-N6-arylpyrimidine-4,6-diamines. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the hydrofluoric acid byproduct.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Substituted Anilines | N4-benzyl-N6-arylpyrimidine-4,6-diamines |

| Alkoxides | 6-Alkoxy-N-benzylpyrimidin-4-amines |

| Thiolates | 6-(Alkylthio)-N-benzylpyrimidin-4-amines |

Functional Group Transformations Involving the Amine Moiety of this compound

The secondary amine group in this compound offers another site for chemical modification. Standard amine chemistry can be applied to introduce further diversity.

Acylation of the amine with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides provides sulfonamides. Alkylation of this nitrogen is also possible, though care must be taken to avoid over-alkylation or reaction at the pyrimidine ring nitrogens. Reductive amination is another viable strategy, where the amine can be reacted with an aldehyde or ketone in the presence of a reducing agent to introduce a variety of substituted alkyl groups.

Reactions Involving the Benzyl Substituent of this compound

The benzyl group provides an additional avenue for derivatization. Electrophilic aromatic substitution reactions, as mentioned earlier, can be directed to the phenyl ring of the benzyl moiety. For example, nitration or halogenation would preferentially occur on this ring, leading to derivatives with substitution at the ortho, meta, or para positions, depending on the directing effects of the methylene (B1212753) bridge and any existing substituents.

Furthermore, benzylic oxidation can convert the methylene group to a carbonyl, yielding an amide. Hydrogenolysis of the C-N bond can cleave the benzyl group, providing 6-fluoropyrimidin-4-amine, which can be a useful intermediate for further synthesis.

Palladium-Catalyzed Cross-Coupling Reactions of this compound and its Halogenated Analogues

While the fluorine atom at the 6-position can participate in some cross-coupling reactions, it is often more efficient to first convert it to a more reactive leaving group, such as a chloro, bromo, or iodo substituent. Alternatively, the fluorine can sometimes be used directly in certain palladium-catalyzed reactions.

More commonly, halogenated analogues of this compound are used in a variety of palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Type |

| Suzuki Coupling | Boronic acids/esters | 6-Aryl/heteroaryl derivatives |

| Sonogashira Coupling | Terminal alkynes | 6-Alkynyl derivatives |

| Buchwald-Hartwig Amination | Amines | 6-Amino derivatives |

| Heck Coupling | Alkenes | 6-Alkenyl derivatives |

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

The development of new derivatives of this compound for structure-activity relationship (SAR) studies often involves combinatorial chemistry approaches and parallel synthesis. By systematically varying the substituents at different positions of the molecule, researchers can probe the key interactions with a biological target.

Key diversification points for SAR studies include:

Position 6 of the Pyrimidine Ring: Introduction of a wide array of groups via SNAr or cross-coupling reactions.

The Exocyclic Amine: Acylation, sulfonylation, and alkylation to explore the impact of different substituents on this nitrogen.

The Benzyl Group: Substitution on the aromatic ring to probe steric and electronic effects.

These systematic modifications allow for the mapping of the pharmacophore and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.

Computational and Theoretical Chemistry Studies of N Benzyl 6 Fluoropyrimidin 4 Amine

Quantum Chemical Calculations on N-benzyl-6-fluoropyrimidin-4-amine

Quantum chemical calculations offer a microscopic view of the electronic and structural properties of a molecule. For this compound, these methods can elucidate the influence of the electron-withdrawing fluorine atom and the aromatic benzyl (B1604629) group on the pyrimidine (B1678525) ring.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is fundamentally shaped by the interplay between the π-system of the pyrimidine ring, the attached benzyl group, and the highly electronegative fluorine atom. The fluorine atom is expected to significantly lower the energy levels of the molecular orbitals. emerginginvestigators.org

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is anticipated to be localized primarily on the aminopyrimidine moiety, which is electron-rich, while the LUMO is expected to be distributed over the electron-deficient fluoropyrimidine ring. The energy gap between the HOMO and LUMO is a key indicator of chemical stability, with a larger gap suggesting higher stability. emerginginvestigators.org Computational studies on analogous fluorinated heterocyclic compounds have shown that fluorination can enhance chemical stability. emerginginvestigators.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. |

Note: These values are illustrative and based on typical Density Functional Theory (DFT) calculations for similar aromatic amines and fluorinated heterocycles.

Reactivity Predictions and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a region of negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) is anticipated around the hydrogen atoms and the fluorine atom, suggesting sites for nucleophilic interaction.

The fluorine substituent, being highly electronegative, will likely create a localized region of positive potential on the adjacent carbon atom (C6), making it a potential site for nucleophilic aromatic substitution. The amino group's nitrogen, with its lone pair of electrons, represents a primary site for protonation and hydrogen bonding.

Conformational Analysis Using Quantum Mechanics

The conformational flexibility of this compound is primarily dictated by the rotation around the C4-N(amine) and N(amine)-CH₂(benzyl) bonds. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the potential energy surface and identify the most stable conformations. researchgate.netfigshare.com

Studies on similar N-benzyl derivatives have shown that multiple stable conformers can exist due to the hindered rotation around the C-N bonds. researchgate.netfigshare.com The relative energies of these conformers are influenced by steric hindrance between the benzyl group and the pyrimidine ring, as well as potential intramolecular hydrogen bonding. The most stable conformer will likely adopt a geometry that minimizes steric clash while maximizing favorable electronic interactions.

Molecular Docking Simulations with Potential Biological Targets of this compound

The aminopyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in inhibitors of various protein kinases. nih.govconsensus.appresearchgate.net Therefore, it is plausible to hypothesize that this compound could exhibit inhibitory activity against such targets.

Ligand-Protein Interaction Profiling and Hotspot Analysis

Molecular docking simulations can predict the binding mode of this compound within the active site of a protein kinase. The aminopyrimidine core is known to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition. acs.org The amino group at position 4 and one of the pyrimidine nitrogens typically act as hydrogen bond donor and acceptor, respectively.

The benzyl group would likely be oriented towards a hydrophobic pocket within the active site, potentially forming π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. The fluorine atom at the 6-position could engage in specific interactions, such as halogen bonding or dipole-dipole interactions, further enhancing binding affinity. mdpi.com Hotspot analysis of the kinase binding site would reveal the key residues that contribute most significantly to the binding energy.

Binding Affinity Predictions and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity of a ligand to its target protein. nih.gov These functions take into account various energetic terms, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.

For this compound docked into a model kinase active site, a hypothetical binding affinity can be predicted. Different scoring functions might yield slightly different values, but a consensus score can provide a reasonable estimate of the compound's potential potency. The predicted binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. A more negative value suggests a stronger binding affinity.

Table 2: Illustrative Molecular Docking Results of this compound with a Model Protein Kinase

| Parameter | Predicted Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Suggests a potentially strong binding affinity. |

| Key H-bond Interactions | Amino N-H with backbone C=O of hinge residue; Pyrimidine N with backbone N-H of hinge residue. | Anchors the ligand in the active site. |

| Key Hydrophobic Interactions | Benzyl ring with a hydrophobic pocket. | Contributes to binding stability. |

| Key Halogen Interactions | Fluorine atom with an electropositive region. | May enhance binding affinity and selectivity. |

Note: These results are hypothetical and serve to illustrate the expected outcomes of a molecular docking study based on known interactions of similar compounds. rawdatalibrary.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial in drug design for predicting the activity of newly designed molecules, thereby saving time and resources. nih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com For a series of this compound derivatives, a wide array of descriptors would be calculated using specialized software. These descriptors can be categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices. researchgate.net

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. nih.gov Important descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.netnih.gov

Once a large pool of descriptors is generated, a critical step is to select a subset of descriptors that are most relevant to the biological activity and are not highly inter-correlated. nih.gov Methods like stepwise multiple linear regression, genetic algorithms, or principal component analysis are often employed for this purpose. nih.gov

| Descriptor Category | Examples | Potential Relevance to this compound Activity |

| Constitutional | Molecular Weight, Number of N and O atoms, Number of Rotatable Bonds | Influence on size, polarity, and flexibility, which can affect binding to a target. |

| Topological | Wiener Index, Balaban's J index, Topological Polar Surface Area (TPSA) | TPSA is often correlated with oral bioavailability. researchgate.net |

| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges | Electronic properties are key to drug-receptor interactions. For instance, the charge on the nitrogen atoms of the pyrimidine ring could be crucial. researchgate.net |

This table is a representative example of molecular descriptors that would be generated for QSAR studies of this compound derivatives.

With the selected descriptors, a mathematical model is developed to predict the biological activity. Two common methods for this are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. The resulting equation is easy to interpret. nih.gov

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity. researchgate.netnih.gov They are often more powerful than MLR, especially when the underlying relationship is non-linear. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial set of compounds into a training set (to build the model) and a test set (to evaluate its predictive ability on "unseen" compounds). nih.gov Key statistical parameters used for validation include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated R² (Q²): A measure of the model's predictive ability, determined through techniques like leave-one-out cross-validation.

Root Mean Square Error (RMSE): Represents the deviation between predicted and actual values. nih.gov

| Validation Parameter | Acceptable Value | Description |

| R² (Coefficient of determination) | > 0.6 | Indicates a good fit of the model to the data. |

| Q² (Cross-validated R²) | > 0.5 | Suggests good predictive ability of the model. |

| RMSE (Root Mean Square Error) | As low as possible | Measures the error of the prediction. |

This table presents common statistical parameters for validating a QSAR model. The acceptable values are general guidelines and can vary depending on the specific study.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations would be performed on the complex formed between the compound and its biological target. These simulations provide insights into:

The stability of the ligand-receptor complex.

The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.

The conformational changes that may occur in the protein or the ligand upon binding.

Such simulations are invaluable for understanding the mechanism of action at a molecular level and for guiding the design of derivatives with improved binding affinity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies for this compound

For a compound to be a successful drug, it must possess favorable ADME properties. In silico methods are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. frontiersin.org For this compound, a range of ADME parameters would be predicted using various computational models.

| ADME Property | Prediction Method | Importance |

| Absorption | Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability. frontiersin.org | Determines how well the compound is absorbed into the bloodstream after oral administration. |

| Distribution | Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. nih.gov | Affects the amount of free drug available to reach the target site. |

| Metabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes. | Helps to identify potential drug-drug interactions and metabolic liabilities. |

| Excretion | Prediction of renal clearance. | Indicates how the compound is eliminated from the body. |

This table outlines key ADME properties and the in silico methods used for their prediction for a compound like this compound.

In Vitro Biological Activity and Mechanistic Investigations of N Benzyl 6 Fluoropyrimidin 4 Amine

Biological Target Identification and Validation Methodologies for N-benzyl-6-fluoropyrimidin-4-amine

The identification of the specific biological targets of a novel compound is a critical first step in understanding its mechanism of action. Standard methodologies are employed for this purpose, although their specific application to this compound is not detailed in existing literature.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.gov This method involves immobilizing the small molecule of interest, in this case, this compound, onto a solid support or matrix. nih.gov This "bait" is then incubated with the biological sample, allowing any proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and can be identified using techniques like mass spectrometry. nih.gov

Proteomic Profiling Approaches

Proteomic profiling offers a broader, unbiased view of the cellular proteins that interact with a compound. Techniques such as drug affinity responsive target stability (DARTS) can identify protein targets by observing how binding to a small molecule affects a protein's stability and resistance to breakdown by proteases. nih.gov While these methods are standard in the field, specific proteomic studies detailing the interactions of this compound have not been reported.

Enzyme Inhibition Assays and Kinetic Studies of this compound (in vitro)

Enzyme inhibition assays are crucial for determining if a compound's biological activity stems from its ability to modulate the function of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. Should a compound show inhibitory activity, kinetic studies are then performed to understand the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For many pharmacologically active compounds, the half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. nih.gov For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, with IC50 values in the nanomolar range. nih.govnih.govresearchgate.net However, specific enzyme inhibition data for this compound is not available.

Receptor Binding Studies of this compound (in vitro)

To determine if a compound exerts its effects by interacting with cellular receptors, receptor binding assays are conducted. These experiments typically use radiolabeled ligands that are known to bind to a specific receptor. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it binds to the same receptor. mdpi.com The affinity of the compound for the receptor is often expressed as the inhibition constant (Ki). csic.es Studies on various N-benzyl derivatives have shown binding to a range of receptors, including serotonin (B10506) receptors. nih.govresearchgate.net However, there is no specific data available from receptor binding studies for this compound.

Cellular Assays for Biological Activity of this compound (e.g., cell proliferation, viability, apoptosis, signaling pathways)

Cellular assays are fundamental to understanding the biological effects of a compound on whole cells. These assays can measure a variety of endpoints, including:

Cell Proliferation and Viability: To determine if the compound affects cell growth or is cytotoxic.

Apoptosis: To ascertain if the compound induces programmed cell death.

Signaling Pathways: To investigate the compound's effect on specific cellular communication pathways.

For example, related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to decrease cell survival in non-small cell lung cancer cells and increase levels of monoubiquitinated PCNA (Ub-PCNA), a key marker in the DNA damage response pathway. nih.govnih.gov This demonstrates a clear link between the compound's target engagement (USP1/UAF1 inhibition) and its cellular effects. nih.gov Unfortunately, no such cellular assay data has been published for this compound.

Mechanism of Action Elucidation of this compound at the Molecular and Cellular Level

The elucidation of a compound's mechanism of action involves integrating data from target identification, enzyme and receptor assays, and cellular studies to build a comprehensive picture of how it functions. For related compounds like the N-benzyl-2-phenylpyrimidin-4-amine derivatives, the mechanism involves the inhibition of the USP1/UAF1 deubiquitinase complex, leading to an accumulation of ubiquitinated substrates like PCNA, which in turn affects the DNA damage response and leads to cancer cell death. nih.govnih.govresearchgate.net The specific molecular and cellular mechanism of action for this compound remains to be determined through dedicated research.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Structure-activity relationship (SAR) studies are therefore crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. While direct experimental data on this compound is limited in the public domain, extensive research on analogous N-benzyl-pyrimidin-4-amine derivatives, particularly those targeting the deubiquitinase USP1/UAF1, provides a robust framework for inferring its potential SAR. nih.govnih.gov

Impact of Substituent Effects on the Pyrimidine (B1678525) Ring Activity

In related series of pyrimidine-based inhibitors, the nature of substituents on the pyrimidine ring has been shown to be critical for activity. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, modifications at the 5-position of the pyrimidine ring have been explored. nih.gov While this is a different position than the 6-fluoro substitution in the title compound, the general principles of electronic and steric effects can be considered. Small, electron-withdrawing groups on the pyrimidine ring can enhance potency, possibly by modulating the pKa of the pyrimidine nitrogens and influencing hydrogen bonding interactions within the target's active site. The 6-fluoro substituent is expected to be electron-withdrawing, which could be a favorable feature for biological activity.

| Ring Position | Substituent | Impact on Activity (Inferred) |

| 6 | -F | Potentially enhances potency through electron-withdrawing effects. |

| 5 | -H, -CH3 | In analogous series, small substituents are tolerated. Methyl substitution can sometimes provide a slight increase in potency. |

| 2 | Various | The nature of the substituent at the 2-position is a critical determinant of activity and selectivity in related pyrimidine series. |

This table presents inferred impacts based on data from analogous compounds.

Influence of Modifications to the Benzyl (B1604629) Moiety on Biological Activity

The N-benzyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions within the binding pocket of a target protein. SAR studies on N-benzyl-2-phenylpyrimidin-4-amine analogs have demonstrated that the substitution pattern on the benzyl ring is a key driver of potency. nih.gov

It has been observed that both the position and the electronic nature of the substituents on the benzyl ring can have a dramatic effect on inhibitory activity. For example, small electron-donating or electron-withdrawing groups at the para-position of the benzyl ring are often well-tolerated or can lead to an increase in potency. In contrast, bulky substituents may lead to a decrease in activity due to steric hindrance. The specific optimal substitution pattern is highly dependent on the topology of the target's binding site. For this compound, it can be hypothesized that similar trends would be observed, where modifications to the benzyl ring would fine-tune the compound's interaction with its biological target.

| Benzyl Ring Position | Substituent | Impact on Activity (Observed in Analogs) |

| para (4-position) | -OCH3, -Cl, -CH3 | Generally well-tolerated and can enhance potency. |

| meta (3-position) | -OCH3, -Cl | Often leads to a slight decrease in potency compared to para-substitution. |

| ortho (2-position) | -OCH3, -Cl | Can lead to a significant decrease in potency, possibly due to steric clash. |

| Disubstitution | 2,4-dichloro | Can result in potent activity, highlighting the potential for multi-substituted analogs. |

This table is based on SAR data for N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors. nih.gov

Effects of Amine Linker Variations on Target Engagement

The amine linker connecting the pyrimidine core and the benzyl moiety plays a crucial role in providing the correct orientation of these two key structural fragments for optimal binding to the target. While the N-benzyl-pyrimidin-4-amine scaffold suggests a secondary amine linker, subtle variations in this linker can have significant consequences for biological activity.

In the broader context of drug design, modifying the linker region is a common strategy to alter a molecule's conformational flexibility and its ability to form key interactions. For instance, the introduction of a methyl group on the benzylic carbon or the nitrogen of the amine can restrict rotation and lock the molecule into a more or less favorable conformation for binding. While specific data on linker variations for this compound is not available, it is a critical aspect to consider in any medicinal chemistry optimization campaign.

Polypharmacology and Off-Target Activity Profiling of this compound (in vitro)

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to beneficial synergistic effects or drug repositioning opportunities, it is also a primary cause of adverse drug reactions due to unintended off-target activities. Therefore, a thorough in vitro profiling of a compound's activity against a panel of relevant and irrelevant targets is essential.

For a novel compound like this compound, a systematic in vitro off-target profiling would be necessary to assess its selectivity and potential liabilities. Given its structural similarity to known kinase inhibitors and other enzyme modulators, a typical off-target screening panel would include a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Computational methods can also be employed for in silico off-target profiling to predict potential interactions based on the compound's structure. nih.gov These predictions can then guide the selection of experimental assays for confirmation. For instance, based on the pyrimidine core, it could be hypothesized that this compound might exhibit activity against certain kinases. However, without experimental data, this remains speculative.

The development of potent and selective inhibitors, such as the N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1, demonstrates that high selectivity can be achieved within this chemical class through careful medicinal chemistry efforts. nih.govnih.gov A comprehensive off-target profiling of this compound would be the definitive step to understand its broader pharmacological profile.

Medicinal Chemistry and Drug Discovery Perspectives on N Benzyl 6 Fluoropyrimidin 4 Amine As a Scaffold

Lead Compound Identification and Optimization Strategies Utilizing N-benzyl-6-fluoropyrimidin-4-amine

The identification of a lead compound is a foundational step in drug discovery, providing a starting point for optimization into a clinical candidate. nih.gov The this compound scaffold serves as an excellent lead structure due to its inherent drug-like properties and its ability to interact with a variety of biological targets, particularly protein kinases. acs.orgacs.org The pyrimidine (B1678525) core can mimic the adenine (B156593) base of ATP, enabling it to bind to the hinge region of kinase active sites. nih.gov

Optimization strategies for lead compounds based on this scaffold are iterative and guided by structure-activity relationship (SAR) studies. rsc.org These studies systematically modify different parts of the molecule to enhance potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties. For the this compound scaffold, key areas for modification include the benzyl (B1604629) ring, the pyrimidine core, and the fluorine substituent.

For instance, in a study on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, extensive modifications were made to the benzyl and phenyl rings to improve potency. nih.govacs.org Introduction of various substituents on these rings led to the identification of compounds with nanomolar inhibitory activity. nih.gov This highlights the importance of exploring the chemical space around the core scaffold.

A typical lead optimization cycle involves:

Synthesis of Analogs: Preparing a series of compounds with systematic structural changes.

In Vitro Testing: Evaluating the analogs in biological assays to determine their potency and selectivity. acs.org

DMPK Profiling: Assessing properties like solubility, permeability, and metabolic stability.

Structure-Based Design: Using techniques like X-ray crystallography to understand how the compounds bind to their target, guiding further design. acs.org

The following table illustrates a hypothetical SAR exploration for a lead compound based on the this compound scaffold, targeting a generic kinase.

| Compound | R1 (on Benzyl Ring) | R2 (at C2 of Pyrimidine) | Kinase IC50 (nM) |

| Lead 1 | H | H | 500 |

| Analog 1.1 | 4-OCH3 | H | 250 |

| Analog 1.2 | 4-Cl | H | 150 |

| Analog 1.3 | H | Phenyl | 50 |

| Analog 1.4 | 4-Cl | Phenyl | 10 |

Scaffold Hopping and Bioisosteric Replacements Derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved properties while retaining the desired biological activity. rsc.org These techniques are particularly valuable for navigating intellectual property landscapes and overcoming liabilities of an existing scaffold.

Scaffold Hopping: This involves replacing the central pyrimidine core with a different heterocyclic system that maintains the key pharmacophoric features required for biological activity. For kinase inhibitors based on the this compound scaffold, the key feature is often the hydrogen bonding interaction with the kinase hinge region. Therefore, alternative scaffolds that can present hydrogen bond donors and acceptors in a similar spatial arrangement are sought.

Examples of successful scaffold hops from pyrimidine-based kinase inhibitors include:

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known bioisostere of adenine and has been successfully used to develop numerous kinase inhibitors. nih.gov

Pyrrolo[2,3-d]pyrimidines: This scaffold is another purine (B94841) isostere that has been employed in the design of kinase inhibitors.

Thiazolo[4,5-d]pyrimidines: These fused systems are considered 7-thia-analogs of purines and have been explored for various therapeutic applications. acs.org

Bioisosteric Replacements: This strategy involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. For the this compound scaffold, several bioisosteric replacements can be considered:

Fluorine at C6: The fluorine atom can be replaced with other small, electronegative groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to modulate the electronic properties of the pyrimidine ring. It can also be replaced by hydrogen or a methyl group to probe the importance of the substituent at this position. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation. cambridgemedchemconsulting.comtandfonline.com

Amine at N4: The secondary amine can be part of a larger ring system, or the benzyl group can be replaced with other substituted aryl or heteroaryl rings to explore different binding pockets.

Pyrimidine Ring Nitrogens: One of the nitrogen atoms in the pyrimidine ring could be replaced by a carbon atom, leading to a pyridine (B92270) scaffold, although this would significantly alter the hydrogen bonding capacity.

| Original Fragment | Bioisosteric Replacement | Rationale |

| C6-F | C6-Cl, C6-CN, C6-CH3 | Modulate electronics, size, and lipophilicity. cambridgemedchemconsulting.com |

| N-H (amine) | N-CH3 | Increase metabolic stability, alter pKa. |

| Benzyl group | Phenyl, Pyridyl, Thienyl | Explore different aromatic interactions. |

| Pyrimidine Core | Pyrazolo[3,4-d]pyrimidine | Maintain hinge-binding, alter physicochemical properties. nih.gov |

Prodrug Design and Development Methodologies Based on this compound

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. fiveable.meslideshare.net This strategy is often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. nih.govnih.gov For this compound and its derivatives, the secondary amine group is a key handle for prodrug design.

Several prodrug strategies are applicable to amine-containing compounds:

N-Acylation: Forming an amide or carbamate (B1207046) by acylating the secondary amine can reduce its basicity and increase its lipophilicity, potentially improving membrane permeability. However, the resulting amides are often very stable, and cleavage back to the parent amine can be slow. nih.gov

N-Acyloxyalkyl and N-Phosphoryloxymethyl Prodrugs: These are more readily cleavable prodrug systems. An N-acyloxyalkyl group can be introduced, which is hydrolyzed by esterases to an unstable intermediate that then releases the parent amine. Similarly, N-phosphoryloxymethyl groups can be cleaved by phosphatases. nih.gov

Mannich Bases: These are formed by the condensation of the amine with an aldehyde and an active hydrogen-containing compound. They can increase lipophilicity and are often pH-sensitive, releasing the parent drug in specific environments. nih.gov

Reductively Activated Prodrugs: A nitrobenzyl group could be used to cap the amine. Under hypoxic conditions, often found in tumors, the nitro group is reduced, leading to a cascade reaction that releases the active amine. nih.gov

The choice of a prodrug strategy depends on the specific properties that need to be improved and the intended therapeutic application. acs.org

Fragment-Based Drug Discovery Approaches Incorporating Pyrimidin-4-amine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target protein. These initial fragment hits are then optimized and grown into more potent lead molecules, often with the guidance of structural biology techniques like X-ray crystallography or NMR spectroscopy. nih.gov

The pyrimidin-4-amine scaffold is an ideal starting point for FBDD campaigns, particularly for kinase targets. A library of diverse pyrimidin-4-amine fragments can be synthesized and screened against a panel of kinases.

The FBDD process typically involves:

Fragment Library Design and Synthesis: Creation of a library of low molecular weight compounds centered around the pyrimidin-4-amine core.

Fragment Screening: Using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to identify fragments that bind to the target.

Hit Validation and Structural Characterization: Confirming the binding of the hits and determining their binding mode.

Fragment Elaboration or Linking: Growing the initial fragment hit by adding new functional groups to improve affinity (elaboration) or linking two different fragments that bind to adjacent sites (linking).

A study on the discovery of inhibitors for MAP4K4 utilized a fragment-based approach, which led to the identification of a potent pyridopyrimidine series, showcasing the utility of such scaffolds in FBDD.

Application of this compound in Targeted Therapeutic Areas (general, without clinical context)

Derivatives of the this compound scaffold have shown potential in several therapeutic areas, primarily due to the versatility of the pyrimidine core in interacting with various biological targets.

Oncology: The most prominent application is in the development of kinase inhibitors for cancer therapy. nih.gov Many kinases are dysregulated in cancer, and the pyrimidine scaffold is a well-established hinge-binding motif. nih.govmdpi.com By modifying the substituents on the N-benzyl and pyrimidine rings, selectivity for specific kinases such as Aurora kinases, Polo-like kinases, or tyrosine kinases can be achieved. mdpi.comscispace.com

Neurodegenerative Diseases: Kinases are also implicated in the pathology of neurodegenerative diseases like Alzheimer's. The pyrimidine scaffold has been used to develop inhibitors of kinases involved in these pathways. acs.org

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways. Inhibitors based on the pyrimidine scaffold could potentially be developed as anti-inflammatory agents.

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a fundamental component of nucleic acids, making it a logical scaffold for the development of antiviral and antimicrobial drugs that interfere with pathogen replication. nih.gov

It is important to note that these are general areas of investigation, and the specific therapeutic utility of any compound derived from this scaffold would require extensive preclinical and clinical evaluation.

Combinatorial Chemistry and Library Synthesis from the this compound Core

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds (a library) in a single process, which can then be screened for biological activity. scispace.comacs.org The this compound scaffold is well-suited for combinatorial library synthesis due to the presence of multiple points for diversification.

A common approach is to use a solid-phase synthesis strategy. The pyrimidine core can be attached to a solid support, allowing for the sequential addition of different building blocks. For example, a library could be generated by reacting a resin-bound 4-amino-6-fluoropyrimidine with a diverse set of benzyl bromides. Further diversification could be achieved by introducing different substituents at other positions of the pyrimidine ring prior to or after the attachment of the benzylamine (B48309) moiety.

Solution-phase parallel synthesis is another powerful technique. scispace.com In this approach, reactions are carried out in an array of separate reaction vessels, allowing for the rapid production of a library of individual compounds. For instance, 2,4-dichloro-6-fluoropyrimidine (B1583025) could be reacted with a library of benzylamines in one step, followed by a Suzuki coupling with a library of boronic acids in the next step, to generate a large and diverse library of this compound derivatives. acs.org

DNA-encoded library (DEL) technology is a more recent advancement that allows for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov The pyrimidine scaffold is a suitable core for DEL synthesis, where each chemical modification is recorded by the ligation of a unique DNA tag. nih.gov

These high-throughput synthesis methods, combined with high-throughput screening, significantly accelerate the process of discovering new drug candidates based on the this compound scaffold.

Future Directions and Research Gaps in N Benzyl 6 Fluoropyrimidin 4 Amine Research

Development of Novel and Sustainable Synthetic Methodologies for N-benzyl-6-fluoropyrimidin-4-amine Analogues

The synthesis of this compound analogues is a critical first step in exploring their therapeutic potential. While general methods for the synthesis of pyrimidine (B1678525) derivatives are well-established, there is a need for the development of novel and sustainable approaches specifically tailored to this scaffold. Future research should focus on methodologies that offer high yields, scalability, and a reduced environmental footprint.

One promising approach involves the use of one-pot synthesis procedures. For instance, a two-step, one-pot reaction could be envisioned, starting with the nucleophilic substitution of a suitable pyrimidine precursor with a benzylamine (B48309) derivative. nih.gov This could be followed by a subsequent modification to introduce further diversity into the molecule. The use of greener solvents and catalysts in these reactions would also be a significant advancement.

Furthermore, the exploration of flow chemistry for the synthesis of this compound analogues could offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for rapid library generation.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Synthetic Approach | Potential Advantages | Key Considerations |

| One-Pot Reactions | Reduced reaction time, lower costs, increased efficiency. | Compatibility of reagents and reaction conditions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs and specialized equipment. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields. | Potential for localized overheating and side reactions. |

| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts, reduced waste. | Catalyst stability and recyclability. |